molecular formula C21H15N5OS B4132221 N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B4132221
M. Wt: 385.4 g/mol
InChI Key: FYOHHNJPIPNTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring, a phthalazine moiety, and a thiophene carboxamide group, making it a versatile candidate for various scientific applications.

Properties

IUPAC Name

N-[4-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c1-13-16-5-2-3-6-17(16)20-24-23-19(26(20)25-13)14-8-10-15(11-9-14)22-21(27)18-7-4-12-28-18/h2-12H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOHHNJPIPNTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the triazole and phthalazine intermediates. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions . The final step often includes the coupling of the triazole-phthalazine intermediate with a thiophene carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt various biological pathways, leading to its observed anticancer, antimicrobial, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide
  • [1,2,4]Triazolo[4,3-a]quinoxaline
  • [1,2,4]Triazolo[4,3-b][1,3,4]thiadiazine

Uniqueness

N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of a triazole ring, a phthalazine moiety, and a thiophene carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable candidate for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.